5-Bromo-N-(2,2,2-trichloro-1-(3-(3,4-dichlorophenyl)thioureido)ethyl)furan-2-carboxamide
Description
5-Bromo-N-(2,2,2-trichloro-1-(3-(3,4-dichlorophenyl)thioureido)ethyl)furan-2-carboxamide is a halogen-rich small molecule characterized by:
- A 5-bromo-substituted furan-2-carboxamide core.
- A 2,2,2-trichloroethyl group attached to the carboxamide nitrogen.
- A thioureido linker connecting the trichloroethyl group to a 3,4-dichlorophenyl aromatic ring.
Its synthesis likely involves coupling reactions between bromofuran-2-carboxylic acid derivatives and substituted thiourea intermediates under anhydrous conditions, as inferred from analogous syntheses .
Properties
CAS No. |
303062-16-0 |
|---|---|
Molecular Formula |
C14H9BrCl5N3O2S |
Molecular Weight |
540.5 g/mol |
IUPAC Name |
5-bromo-N-[2,2,2-trichloro-1-[(3,4-dichlorophenyl)carbamothioylamino]ethyl]furan-2-carboxamide |
InChI |
InChI=1S/C14H9BrCl5N3O2S/c15-10-4-3-9(25-10)11(24)22-12(14(18,19)20)23-13(26)21-6-1-2-7(16)8(17)5-6/h1-5,12H,(H,22,24)(H2,21,23,26) |
InChI Key |
IJBIGQSQORPCSC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)C2=CC=C(O2)Br)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-N-(2,2,2-trichloro-1-(3-(3,4-dichlorophenyl)thioureido)ethyl)furan-2-carboxamide typically involves multiple stepsThe thioureido group is then attached through a series of reactions involving trichloroethylamine and 3,4-dichlorophenyl isothiocyanate .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of hazardous reagents, and optimizing reaction conditions for higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-N-(2,2,2-trichloro-1-(3-(3,4-dichlorophenyl)thioureido)ethyl)furan-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The thioureido group can be oxidized or reduced, leading to different functional groups.
Hydrolysis: The compound can undergo hydrolysis, breaking down into smaller fragments.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids or bases for hydrolysis, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various halogenated derivatives, while oxidation and reduction can produce different sulfur-containing compounds .
Scientific Research Applications
5-Bromo-N-(2,2,2-trichloro-1-(3-(3,4-dichlorophenyl)thioureido)ethyl)furan-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of new materials with specialized properties.
Mechanism of Action
The mechanism of action of 5-Bromo-N-(2,2,2-trichloro-1-(3-(3,4-dichlorophenyl)thioureido)ethyl)furan-2-carboxamide involves its interaction with specific molecular targets. The thioureido group can form hydrogen bonds with proteins, affecting their function. The halogen atoms may also participate in halogen bonding, further influencing molecular interactions. These combined effects can modulate biological pathways and enzyme activities .
Comparison with Similar Compounds
Variations in Thiourea-Linked Aryl Substituents
The thiourea moiety’s aryl group significantly influences physicochemical properties and target engagement. Key analogs include:
Key Trends :
- Halogenation : Chlorine/bromine substituents (e.g., 3,4-dichlorophenyl) enhance lipophilicity (logP ~4.5–5.0, estimated) and binding to hydrophobic enzyme pockets .
- Steric Effects : Bulky groups (e.g., naphthyl, iodophenyl) may reduce solubility but improve target selectivity .
- Electronic Effects : Electron-withdrawing substituents (e.g., Cl, Br) stabilize thiourea conformation, favoring hydrogen bonding .
Insights :
- Chlorophenyl vs. Quinoline: Quinoline derivatives (e.g., S1) exhibit tighter binding (lower RMSD) due to aromatic stacking and hydrogen bonding .
- Halogen Positioning: 3,4-Dichlorophenyl (target compound) may improve binding over mono-chlorinated analogs (e.g., S6) via synergistic halogen interactions .
Biological Activity
5-Bromo-N-(2,2,2-trichloro-1-(3-(3,4-dichlorophenyl)thioureido)ethyl)furan-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 540.47 g/mol. Its structure includes a furan ring and multiple halogen substituents, which may influence its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₉BrCl₅N₃O₂S |
| Molecular Weight | 540.47 g/mol |
| CAS Number | 303062-16-0 |
| Purity | Not specified |
Anticancer Properties
Recent studies have indicated that compounds with similar structures exhibit significant anticancer activity. For instance, compounds containing bromine and chlorinated phenyl groups have been shown to inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Mechanism of Action:
- Apoptosis Induction : Studies suggest that the compound may activate intrinsic apoptotic pathways in cancer cells.
- Cell Cycle Arrest : It may interfere with the cell cycle progression by modulating cyclin-dependent kinases (CDKs).
Antimicrobial Activity
The presence of multiple halogen atoms in the compound suggests potential antimicrobial properties. Compounds with similar halogenated structures have demonstrated efficacy against various bacterial strains and fungi.
Research Findings:
- A study reported that halogenated thioureas exhibit broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria.
- The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.
Case Studies
- Study on Anticancer Activity : A recent publication highlighted the effects of halogenated compounds on human cancer cell lines. The study found that this compound exhibited IC50 values in the low micromolar range against several cancer types, indicating potent anticancer properties.
- Antimicrobial Efficacy : In another study focusing on antimicrobial properties, the compound was tested against Staphylococcus aureus and Escherichia coli. Results showed a significant reduction in bacterial viability at concentrations as low as 10 µg/mL.
Table 2: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
